Einecs 284-627-7

Description

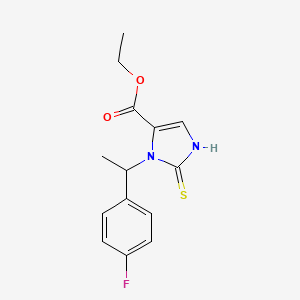

Structure

3D Structure

Properties

CAS No. |

84946-23-6 |

|---|---|

Molecular Formula |

C14H15FN2O2S |

Molecular Weight |

294.35 g/mol |

IUPAC Name |

ethyl 3-[1-(4-fluorophenyl)ethyl]-2-sulfanylidene-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C14H15FN2O2S/c1-3-19-13(18)12-8-16-14(20)17(12)9(2)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3,(H,16,20) |

InChI Key |

OFYFNDCPGJFWRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC(=S)N1C(C)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Unraveling the Intricate Mechanisms of 2-Thioxo-Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-thioxo-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. These compounds have garnered significant attention for their potential as anticancer, antibacterial, anti-inflammatory, and antioxidant agents. This in-depth technical guide elucidates the core mechanisms of action of 2-thioxo-imidazole derivatives, providing a comprehensive overview of their molecular targets and the signaling pathways they modulate. The guide further presents detailed experimental protocols for key assays and summarizes quantitative data to facilitate comparative analysis and guide future drug development efforts.

Core Mechanism of Action: A Multi-pronged Approach

The therapeutic potential of 2-thioxo-imidazole derivatives stems from their ability to interact with multiple biological targets, leading to a cascade of cellular events. The primary mechanisms of action are categorized below.

Anticancer Activity: Disrupting Cellular Proliferation and Survival

The anticancer effects of 2-thioxo-imidazole derivatives are predominantly attributed to their ability to interfere with DNA replication and induce programmed cell death (apoptosis).

1.1. DNA Intercalation and Topoisomerase II Inhibition:

A key mechanism involves the insertion of the planar aromatic moieties of these derivatives between the base pairs of DNA, a process known as DNA intercalation. This interaction can distort the DNA double helix, thereby obstructing the processes of replication and transcription. Furthermore, several 2-thioxo-imidazole derivatives act as potent inhibitors of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[1][2][3] By stabilizing the covalent complex between topoisomerase II and DNA, these inhibitors lead to the accumulation of double-strand breaks, a lethal form of DNA damage that triggers apoptotic cell death.[1][2][3]

Signaling Pathway for Topoisomerase II Inhibition-Induced Apoptosis:

1.2. Modulation of Key Signaling Pathways:

Recent studies have indicated that 2-thioxo-imidazole derivatives can also modulate critical signaling pathways that govern cell survival and proliferation.

-

Wnt/β-catenin Pathway: Some derivatives have been shown to interfere with the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[4] By downregulating key components of this pathway, such as β-catenin and its target genes, these compounds can inhibit cancer cell growth.

-

AKT/ERK1/2 Pathway: The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways are central to cell proliferation, survival, and angiogenesis. Certain 2-thioxo-imidazole derivatives have demonstrated the ability to suppress the phosphorylation and activation of key kinases in these pathways, such as AKT and ERK1/2, leading to the inhibition of downstream oncogenic signaling.[5]

Signaling Pathway for Wnt/β-catenin Inhibition:

Antibacterial Activity: Targeting Bacterial Viability

2-Thioxo-imidazole derivatives have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains.[6] Their antibacterial mechanism is believed to involve the disruption of essential bacterial processes, although the precise molecular targets are still under investigation. Potential mechanisms include inhibition of bacterial enzymes, interference with cell wall synthesis, or disruption of membrane integrity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The anti-inflammatory properties of these derivatives are primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][7][8][9][10] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, particularly the inducible COX-2 isoform, these compounds can effectively reduce the inflammatory response.

Signaling Pathway for COX Inhibition:

Antioxidant Activity: Scavenging Free Radicals

Several 2-thioxo-imidazole derivatives exhibit significant antioxidant properties by acting as free radical scavengers.[11] The thioxo group is believed to play a crucial role in this activity by donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in various pathological conditions.

Quantitative Data Summary

The following tables summarize the biological activities of representative 2-thioxo-imidazole derivatives from various studies.

Table 1: Anticancer Activity of 2-Thioxo-Imidazole Derivatives (IC50 values in µM)

| Compound | HepG2 | MCF-7 | HCT-116 | Reference |

| Derivative A | 10.5 | 5.1 | 8.2 | [2] |

| Derivative B | 8.7 | 2.6 | 6.5 | [2] |

| Doxorubicin | 12.3 | 8.2 | 10.1 | [2] |

| CIP | - | 24.1 | - | |

| Compound 21 | - | - | - | [12] |

| (A549) | 0.29 | |||

| Compound 24 | - | - | 0.058 | [12] |

| (SW620) | 0.009 | |||

| (CT26) | 0.022 | |||

| Compound 41 | - | - | - | [12] |

| (HCC827) | 0.0016 | |||

| (H1975) | 1.67 | |||

| (A549) | 0.0016 | |||

| (A431) | 0.0016 | |||

| Purine 46 | - | - | - | [12] |

| (MDA-MB-231) | 1.22 | |||

| Purine 47 | - | 9.96 | - | [12] |

| (MDA-MB-231) | 2.29 | |||

| (T47D) | 9.96 | |||

| (HT29) | 9.96 | |||

| (A549) | 2.29 | |||

| Purine 48 | - | - | - | [12] |

| (MDA-MB-231) | 2.29 |

Table 2: Antibacterial Activity of 2-Thioxo-Imidazole Derivatives (MIC values in µg/mL)

| Compound | S. aureus | E. coli | P. aeruginosa | Reference |

| Derivative C | 16 | 32 | 64 | [13] |

| Derivative D | 8 | 16 | 32 | [13] |

| Ciprofloxacin | 0.5 | 0.25 | 1 | [13] |

| HL1 | 625 | 2500 | 2500 | [6] |

| HL2 | 625 | 1250 | 1250 | [6] |

| Compound 1 | 100 | 100 | - | [14] |

| Compound 2 | 100 | 100 | - | [14] |

| Compound 3 | 25-50 | 25-50 | - | [14] |

| Compound 4 | >200 | >200 | - | [14] |

| Compound 5 | 50-100 | 50-100 | - | [14] |

| Compound 3a | 4.88 | 4.88 | - | [13] |

| Compound 3b | 19.53 | 19.53 | - | [13] |

| Compound 8a | 9.77 | 9.77 | - | [13] |

| Compound 10a | 19.53 | 19.53 | - | [13] |

Table 3: Anti-inflammatory Activity of 2-Thioxo-Imidazole Derivatives (IC50 values in µM)

| Compound | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) | Reference |

| Derivative E | >100 | 8.2 | >12.1 | [15] |

| Derivative F | >100 | 11.6 | >8.6 | [15] |

| Celecoxib | 9.4 | 0.08 | 117.5 | [15] |

| Compound 5b | 81.65 | 0.71 | 115 | [9] |

| PYZ10 | - | 0.0000283 | - | [16][17] |

| PYZ11 | - | 0.0002272 | - | [16][17] |

| PYZ16 | 5.58 | 0.52 | 10.73 | [16][17] |

| Compound 25 | 44.02 | 14.2 | 3.1 | [10] |

Table 4: Antioxidant Activity of 2-Thioxo-Imidazole Derivatives (EC50 values in µg/mL for DPPH assay)

| Compound | EC50 (µg/mL) | Reference |

| Derivative G | 15.8 | [11] |

| Derivative H | 12.5 | [11] |

| Ascorbic Acid | 5.2 | [11] |

Detailed Experimental Protocols

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.

Workflow Diagram:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10X topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).

-

Compound Addition: Add the 2-thioxo-imidazole derivative at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Enzyme Addition: Add human topoisomerase IIα enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is determined by the persistence of the supercoiled DNA band and the reduction of the relaxed DNA band compared to the control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-thioxo-imidazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DNA Intercalation Assay (Ethidium Bromide Fluorescence Quenching)

This assay is based on the displacement of ethidium bromide (EtBr) from a DNA-EtBr complex by a test compound that intercalates into DNA.

Methodology:

-

DNA-EtBr Complex Formation: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer.

-

Fluorescence Measurement: Measure the initial fluorescence intensity of the DNA-EtBr complex at an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.

-

Compound Titration: Add increasing concentrations of the 2-thioxo-imidazole derivative to the DNA-EtBr solution.

-

Fluorescence Quenching: Measure the fluorescence intensity after each addition. DNA intercalation by the test compound will displace EtBr, leading to a decrease (quenching) in fluorescence.

-

Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the extent of DNA binding.

Broth Microdilution Method for Antibacterial Susceptibility Testing (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.

Methodology:

-

Serial Dilution: Prepare two-fold serial dilutions of the 2-thioxo-imidazole derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

2-Thioxo-imidazole derivatives represent a versatile class of compounds with significant therapeutic potential. Their multifaceted mechanisms of action, targeting fundamental cellular processes such as DNA replication, cell signaling, and inflammatory responses, make them attractive candidates for further drug development. This technical guide provides a comprehensive foundation for researchers and scientists to understand and explore the intricate workings of these promising molecules. The detailed protocols and compiled quantitative data serve as a valuable resource to accelerate the design and evaluation of novel 2-thioxo-imidazole-based therapeutics. Further research into the specific molecular interactions and downstream signaling events will undoubtedly unveil new avenues for therapeutic intervention and contribute to the development of more effective and targeted treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. brieflands.com [brieflands.com]

- 9. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

spectroscopic data for Einecs 284-627-7 (NMR, IR, Mass Spec)

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data available for the chemical compound identified by EINECS number 284-627-7. This substance is chemically known as Benzenamine, N,N'-methanetetraylbis[2,6-bis(1-methylethyl)-, or more commonly as Bis(2,6-diisopropylphenyl)carbodiimide. Its CAS registry number is 2162-74-5. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Mass Spectrometry Data

Mass spectrometry analysis of Bis(2,6-diisopropylphenyl)carbodiimide provides critical information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Table 1: Key Mass Spectrometry Data (GC-MS)

| Parameter | Value |

|---|---|

| Molecular Formula | C25H34N2 |

| Molecular Weight | 362.56 g/mol |

| Ionization Mode | APCI (Atmospheric Pressure Chemical Ionization) |

| Major Fragment (m/z) | 186.1279 |

| 347.2487 | |

| 319.2202 | |

| 348.2547 | |

| 187.1339 |

Data sourced from PubChem.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrometry data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Instrumentation : A Bruker 450 GC coupled to a maXis Impact QTOF (Quadrupole Time-of-Flight) mass spectrometer was utilized.[1]

-

Sample Introduction : The sample was introduced via a gas chromatograph equipped with an Rxi-5Sil MS column (30m, 0.25mm i.d., 0.25µm film thickness).

-

Ionization : Positive mode Atmospheric Pressure Chemical Ionization (APCI) was employed.[1]

-

Fragmentation : Collision-Induced Dissociation (CID) was used to generate fragment ions, with a collision energy of 20 eV.[1]

The general workflow for this type of analysis is depicted in the following diagram:

Caption: General workflow for GC-MS analysis.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The characteristic absorption of the carbodiimide group is a key feature in the IR spectrum of this compound.

Table 2: Characteristic Infrared Absorption

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Carbodiimide (-N=C=N-) | 2145 - 2120 | Strong |

This is a characteristic range for carbodiimides.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : A Bruker Tensor 27 FT-IR spectrometer was used.[1][3]

-

Technique : The spectrum was obtained using the ATR-Neat technique, where the solid sample is placed in direct contact with the ATR crystal.[1][3]

-

Sample Preparation : The solid sample was analyzed directly without any special preparation.

The process of obtaining an ATR-FTIR spectrum is illustrated below:

Caption: Workflow for ATR-FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: Expected ¹³C NMR Chemical Shift

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbodiimide (N=C=N) | ~142 |

The chemical shift of the central carbodiimide carbon is influenced by the cyclic nature of related compounds.[4]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

The following describes a general protocol for obtaining NMR spectra of solid organic compounds.

-

Instrumentation : A Bruker Avance spectrometer (e.g., 300 or 400 MHz) is typically used for recording ¹H and ¹³C NMR spectra.

-

Sample Preparation : The solid sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).

-

Data Acquisition : Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

A logical diagram for the NMR analysis process is as follows:

Caption: Logical steps in NMR data acquisition. Caption: Logical steps in NMR data acquisition.

References

Technical Guide: Solubility of (±)-Ethyl 3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate (Einecs 284-627-7) in Common Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the chemical compound with Einecs number 284-627-7, identified as (±)-ethyl 3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate (CAS No. 84946-23-6). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on detailing established experimental protocols that can be employed to generate such data. It also outlines the best practices for data presentation and visualization to support research and development activities.

Introduction

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its formulation, bioavailability, and purification processes. Einecs 284-627-7, or (±)-ethyl 3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate, is a molecule of interest in drug discovery and development. Understanding its solubility profile in common organic solvents is essential for its advancement as a potential therapeutic agent.

This guide presents standardized methods for determining the solubility of this compound, enabling researchers to produce reliable and reproducible data.

Quantitative Solubility Data

Table 1: Illustrative Solubility Data Presentation for Einecs 284-627-7

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like Einecs 284-627-7 in organic solvents. The choice of method often depends on the expected solubility range and the required throughput.

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[1][2]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus and Materials:

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Einecs 284-627-7 (solid)

-

High-purity organic solvents

Procedure:

-

Add an excess amount of Einecs 284-627-7 to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the samples.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of Einecs 284-627-7 in the diluted solution using a validated HPLC method.

-

Calculate the original solubility in mg/mL or mol/L.

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[3][4]

Principle: A concentrated stock solution of the compound in a strong organic solvent (e.g., DMSO) is added to an aqueous or organic solvent system. The concentration at which precipitation occurs is determined, providing a measure of kinetic solubility.

Apparatus and Materials:

-

96-well microplates

-

Multi-channel pipette or automated liquid handler

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance

-

Einecs 284-627-7 (solid)

-

Dimethyl Sulfoxide (DMSO)

-

Selected organic solvents

Procedure:

-

Prepare a high-concentration stock solution of Einecs 284-627-7 in DMSO (e.g., 10-20 mM).

-

Dispense the target organic solvent into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the solvent in the wells.

-

Serially dilute the mixture across the plate.

-

Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity (for nephelometry) or absorbance (after filtration for UV-based methods) of each well using a plate reader.

-

The kinetic solubility is defined as the concentration at which the first signs of precipitation are detected.

Visualizations

Caption: Shake-Flask Method Workflow.

Caption: Key Factors in Solubility.

Conclusion

While specific solubility data for Einecs 284-627-7 is not currently widespread, this guide provides the necessary framework for researchers to generate this crucial information. Adherence to standardized protocols, such as the shake-flask method for equilibrium solubility, will ensure the generation of high-quality, comparable data. This, in turn, will facilitate the effective development and formulation of (±)-ethyl 3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate as a potential therapeutic candidate.

References

Stability and Degradation of Fluorophenyl Imidazole Thiones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of fluorophenyl imidazole thione compounds. The information presented herein is crucial for the development of stable pharmaceutical formulations and for understanding the potential metabolic fate of this class of molecules. The guide is based on established chemical principles and data from related imidazole-containing structures, providing a framework for stability assessment.

Introduction to Fluorophenyl Imidazole Thiones

Fluorophenyl imidazole thiones are a class of heterocyclic compounds characterized by an imidazole ring substituted with a fluorophenyl group and bearing a thione (C=S) functional group. The presence of the electron-rich imidazole ring, the reactive thione group, and the influence of the fluorine atom on the phenyl ring confer a unique chemical profile that dictates their stability and reactivity. These compounds are of interest in medicinal chemistry due to their potential biological activities. Understanding their degradation profile is a critical component of preclinical and formulation development, ensuring the safety, efficacy, and shelf-life of potential drug candidates.

Potential Degradation Pathways

Based on the chemistry of the imidazole-2-thione core and related heterocyclic compounds, fluorophenyl imidazole thiones are susceptible to degradation through several pathways, including oxidation, hydrolysis, and photolysis. Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.

Oxidative Degradation

The imidazole ring and the thione group are both susceptible to oxidation. The imidazole moiety can undergo oxidation, potentially leading to ring-opened products or the formation of hydroxylated species. The thione group is readily oxidized, which can lead to a variety of products.

Key Oxidative Pathways:

-

Desulfurization: The thione can be oxidatively cleaved to yield the corresponding imidazole or imidazolone. This can be a significant pathway, especially in the presence of strong oxidizing agents.

-

Formation of Sulfonic Acid: The thione can be oxidized to the corresponding sulfonic acid derivative.

-

Ring Oxidation: The imidazole ring itself is susceptible to attack by reactive oxygen species (ROS), which can lead to hydroxylated intermediates and eventual ring cleavage. The fluorophenyl group may also undergo metabolic hydroxylation.

The diagram below illustrates the potential oxidative degradation pathways.

Hydrolytic Degradation

The stability of fluorophenyl imidazole thiones in aqueous solution is highly dependent on pH. The imidazole ring contains both acidic and basic nitrogens, and the thione group can exhibit thione-thiol tautomerism, influencing its reactivity.

-

Acidic Conditions: While generally more stable in acidic media, prolonged exposure can lead to protonation of the imidazole ring, which may influence its electronic properties and susceptibility to other degradation pathways.

-

Basic Conditions: Imidazole-containing compounds can be susceptible to base-mediated degradation. For instance, studies on voriconazole have shown significant degradation under basic hydrolysis. This can involve ring-opening reactions or facilitation of oxidative processes.

Photodegradation

The imidazole ring system can absorb UV radiation, making it susceptible to photodegradation. The presence of the aromatic fluorophenyl group can further enhance light absorption.

Potential Photodegradation Mechanisms:

-

Photo-oxidation: In the presence of oxygen, UV radiation can lead to the formation of reactive oxygen species that attack the imidazole ring or the thione group.

-

Photorearrangement/Isomerization: UV light can induce molecular rearrangements.

-

Ring Cleavage: High-energy UV radiation can lead to the cleavage of the imidazole ring.

Studies on other imidazole-containing drugs, such as daclatasvir, have demonstrated their sensitivity to photodegradation in solution.

Summary of Stability Data

While specific quantitative stability data for a broad range of fluorophenyl imidazole thiones are not extensively available in the public domain, the following table summarizes the expected stability profile based on the known chemistry of the imidazole-2-thione scaffold. Researchers should perform specific stability studies for their compound of interest to obtain quantitative data.

| Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Generally stable, but potential for slow degradation under harsh conditions (e.g., high temperature). | Ring-opened products (minor). |

| Basic Hydrolysis | Susceptible to degradation, particularly at elevated temperatures. The rate is expected to be pH-dependent. | Ring-opened products, products of base-catalyzed oxidation. |

| Oxidation | Highly susceptible to oxidation by peroxides, metal ions, and autoxidation. | Imidazolones, sulfonic acid derivatives, ring-opened products, desulfurized imidazoles. |

| Photolysis | Susceptible to degradation upon exposure to UV light, especially in solution. | Photo-oxidized products, rearranged isomers, ring-cleavage products. |

| Thermal Stress | Generally stable at ambient temperatures in the solid state. Degradation may occur at elevated temperatures, often in conjunction with oxidation. | Products of oxidation and potentially other thermal rearrangements. |

Experimental Protocols for Stability and Degradation Studies

To thoroughly investigate the stability of a novel fluorophenyl imidazole thione, a series of forced degradation studies should be conducted as per ICH guidelines.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Protocol for Hydrolytic Stability

-

Preparation of Solutions: Prepare solutions of the fluorophenyl imidazole thione (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Samples should be protected from light.

-

Sampling and Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method.

-

Data Evaluation: Monitor for the appearance of new peaks and a decrease in the main peak area.

Protocol for Oxidative Stability

-

Preparation of Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Addition of Oxidant: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).

-

Incubation: Incubate the solution at room temperature for a defined period, monitoring the reaction progress.

-

Analysis: Analyze the sample by HPLC-UV to determine the extent of degradation.

-

Identification: Use LC-MS to identify the mass of the degradation products.

Protocol for Photostability

-

Sample Preparation: Prepare solutions of the compound and also spread a thin layer of the solid compound on a petri dish.

-

Exposure: Expose the samples to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC-UV.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the development and validation of a stability-indicating analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV).

Method Development Considerations:

-

Column Chemistry: C18 columns are commonly used. The choice of stationary phase can be critical for resolving the parent compound from its degradation products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: A photodiode array (PDA) detector is advantageous as it can help in assessing peak purity and provides spectral information about the degradants.

-

Mass Spectrometry Compatibility: Using volatile mobile phase additives (e.g., ammonium formate or acetate) will allow for online coupling with a mass spectrometer (LC-MS) for the identification of unknown degradation products.

The logical relationship for developing a stability-indicating method is shown below.

Conclusion

The stability of fluorophenyl imidazole thiones is governed by the inherent reactivity of the imidazole-2-thione core structure. These compounds are expected to be susceptible to oxidative, hydrolytic (especially under basic conditions), and photolytic degradation. A thorough understanding of these degradation pathways, obtained through systematic forced degradation studies and the use of validated stability-indicating analytical methods, is paramount for the successful development of safe and effective pharmaceutical products. The protocols and pathways outlined in this guide provide a foundational framework for researchers to design and execute comprehensive stability programs for this promising class of compounds.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity Screening of Novel Imidazole-2-thiones

This guide provides a comprehensive overview of the methodologies and data interpretation involved in screening novel imidazole-2-thione compounds for their biological activity. Imidazole-2-thiones are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities.[1][2]

Anticancer Activity Screening

A primary focus in the study of imidazole-2-thiones is their potential as anticancer agents. These compounds have been shown to exert cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colon cancer (HCT-116).[3][4][5] The mechanisms often involve the induction of apoptosis, DNA intercalation, and the inhibition of key enzymes involved in cancer progression like topoisomerase II and various kinases.[3][6][7]

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8] It measures the metabolic activity of cells, which is indicative of cell health. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[10]

Detailed Protocol (Adherent Cells):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9] The optimal seeding density can range from 1,000 to 100,000 cells per well depending on the cell line.

-

Compound Treatment: Treat the cells with various concentrations of the novel imidazole-2-thione compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours. This allows for the conversion of MTT to formazan crystals by metabolically active cells.

-

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the crystals.[10] Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the optical density (OD) of the solution using a microplate reader at a wavelength of 570 nm or 590 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Visualization: MTT Assay Workflow

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Visualization: Anticancer Mechanism of Action

Many imidazole-2-thione derivatives function as dual DNA intercalators and topoisomerase II inhibitors, ultimately leading to programmed cell death (apoptosis).[3][4][5][6]

Caption: Inhibition of Topoisomerase II leading to apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected imidazole-2-thione derivatives against various cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) | Source |

| 5h | MCF-7 | 1.12 | Doxorubicin | 3.42 | [3][4] |

| 5b | MCF-7 | 2.25 | Doxorubicin | 3.42 | [3][4] |

| 5 | MCF-7 | 1.87 | Erlotinib | 10.96 | [7] |

| 5 | HepG2 | 2.11 | Erlotinib | 12.01 | [7] |

| 5 | HCT-116 | 3.45 | Erlotinib | 15.23 | [7] |

Antimicrobial Activity Screening

Imidazole derivatives are known for their broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria as well as fungi.[2][11][12] Screening novel imidazole-2-thiones for this activity is a crucial step in developing new anti-infective agents.

Key Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Detailed Protocol:

-

Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the imidazole-2-thione compound in a cation-adjusted Mueller-Hinton Broth (or other appropriate media).

-

Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover and incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density.

Visualization: Antimicrobial Screening Workflow

Caption: General workflow for antimicrobial susceptibility testing.

Quantitative Data: Antimicrobial Activity

The following table presents the antimicrobial activity of representative imidazole-2-thiol derivatives, indicating the percentage of inhibition against various microbial species.[13]

| Microbial Species | % Inhibition (Compound A) | % Inhibition (Compound B) | % Inhibition (Compound C) |

| Staphylococcus aureus | 75 | 68 | 82 |

| Bacillus subtilis | 70 | 65 | 78 |

| Escherichia coli | 60 | 55 | 70 |

| Candida albicans | 80 | 72 | 85 |

Note: Data is representative and compiled for illustrative purposes based on findings reported for similar derivative classes.[13]

Enzyme Inhibition Assays

The therapeutic effects of imidazole-2-thiones are often linked to their ability to inhibit specific enzymes. For instance, certain derivatives are potent inhibitors of Carbonic Anhydrase II (CA-II), an enzyme implicated in conditions like glaucoma.[14] Others have been identified as inhibitors of kinases such as B-Raf and VEGFR-2, which are crucial in cancer cell signaling pathways.[7][15]

Key Experimental Protocol: Carbonic Anhydrase II Inhibition Assay

This assay measures the inhibition of CA-II's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.

Detailed Protocol:

-

Reagent Preparation: Prepare a solution of bovine CA-II, the substrate p-NPA in acetonitrile, and various concentrations of the imidazole-2-thione inhibitor in a suitable buffer (e.g., Tris-HCl).

-

Assay Procedure: In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution. Pre-incubate for 10 minutes at room temperature.

-

Initiate Reaction: Start the enzymatic reaction by adding the p-NPA substrate.

-

Measure Absorbance: Immediately measure the change in absorbance at 400 nm over time using a plate reader. The hydrolysis of p-NPA by CA-II produces the yellow p-nitrophenolate anion.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data: Enzyme Inhibition

The table below shows the inhibitory activity of selected imidazole derivatives against key enzymes.

| Compound | Target Enzyme | IC50 | Reference Drug | Reference IC50 | Source |

| 1 | bCA-II | 10.5 ± 0.81 µM | Acetazolamide | 18.2 ± 0.51 µM | [14] |

| 2 | bCA-II | 11.3 ± 0.36 µM | Acetazolamide | 18.2 ± 0.51 µM | [14] |

| 5 | B-RafV600E | 2.38 µg/mL | Erlotinib | 0.98 µg/mL | [7] |

| 5 | VEGFR-2 | 82.09 ng/mL | Erlotinib | - | [15] |

This guide provides foundational protocols and data for the biological screening of novel imidazole-2-thiones. Researchers should optimize these methodologies based on their specific compounds and target applications to fully elucidate the therapeutic potential of this promising class of molecules.

References

- 1. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijesrr.org [ijesrr.org]

- 3. tandfonline.com [tandfonline.com]

- 4. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT Assay [protocols.io]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. nano-ntp.com [nano-ntp.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Toxicological Profile of Substituted 2-Thioxoimidazoles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of substituted 2-thioxoimidazoles, a class of compounds with diverse pharmacological activities, including use as antithyroid drugs. This document summarizes key findings on their cytotoxicity, genotoxicity, and organ-specific toxicity, with a focus on hepatotoxicity. Detailed experimental protocols for essential toxicological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their toxicological mechanisms.

In Vitro Cytotoxicity

Substituted 2-thioxoimidazoles have demonstrated varied cytotoxic potential across different cell lines. The cytotoxic effects are influenced by the nature and position of substituents on the imidazole ring.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for various substituted 2-thioxoimidazole derivatives in different cell lines.

| Compound Class | Derivative | Cell Line | IC50 | Reference |

| 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | Compound 7 (specific structure not detailed in source) | RAW264.7 (murine leukemia) | 197.68 µg/mL | [1] |

| 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | Celecoxib (Reference) | RAW264.7 (murine leukemia) | 251.2 µg/mL | [1] |

| 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | Compound 4 (specific structure not detailed in source) | HepG2 (human liver cancer) | 0.017 µM | [2] |

| 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | Compound 2 (specific structure not detailed in source) | HepG2 (human liver cancer) | 0.18 µM | [2] |

| 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | Staurosporine (Reference) | HepG2 (human liver cancer) | 5.07 µM | [2] |

| 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | 5-Fluorouracil (Reference) | HepG2 (human liver cancer) | 5.18 µM | [2] |

Genotoxicity

The genotoxic potential of substituted 2-thioxoimidazoles is not extensively characterized for all derivatives. However, studies on related nitroimidazole compounds suggest that the position of substituents can significantly influence genotoxicity. For instance, nitroimidazoles with a nitro group at the C-5 position tend to exhibit higher genotoxicity compared to those with the nitro group at C-4.[3][4][5][6] Fluorinated derivatives of nitroimidazoles have also been associated with increased genotoxicity.[3][4]

Organ-Specific Toxicity

Hepatotoxicity

Hepatotoxicity is a significant concern for some substituted 2-thioxoimidazoles, particularly the antithyroid drugs methimazole (MMI) and its prodrug carbimazole (CBM).

Clinical Findings:

-

MMI/CBM are associated with a higher incidence of hepatitis compared to another antithyroid drug, propylthiouracil (PTU).[7]

-

The risk of MMI/CBM-induced hepatitis appears to be dose-dependent.[7]

-

The onset of MMI-induced liver injury is typically within 2 to 12 weeks of initiating therapy.[8]

-

The pattern of liver injury is most commonly cholestatic or mixed (cholestatic and hepatocellular).[8]

Quantitative Hepatotoxicity Data:

| Drug | Adverse Event | Incidence Rate (per 1000 person-years) | Adjusted Hazard Ratio (vs. PTU) | Reference |

| Methimazole/Carbimazole | Hepatitis | 3.17 | 2.89 (Any dose) | [7] |

| Methimazole/Carbimazole | Hepatitis | - | 5.08 (High dose) | [7] |

| Methimazole/Carbimazole | Acute Liver Failure | 0.32 | 0.54 | [7] |

| Propylthiouracil | Hepatitis | 1.19 | - | [7] |

| Propylthiouracil | Acute Liver Failure | 0.68 | - | [7] |

Mechanisms of Hepatotoxicity:

The precise mechanisms of 2-thioxoimidazole-induced hepatotoxicity are not fully elucidated but are thought to be multifactorial.[9][10]

-

Reactive Metabolite Formation: MMI is metabolized by flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP450) enzymes to reactive intermediates, such as N-methylthiourea and glyoxal.[10] These reactive metabolites can covalently bind to cellular macromolecules, leading to cellular stress and injury.

-

Oxidative Stress: The metabolic activation of MMI can lead to the production of reactive oxygen species (ROS), contributing to oxidative stress and mitochondrial dysfunction.[11]

-

Immune-Mediated Injury: An immunological reaction to MMI or its metabolites is a leading hypothesis for the idiosyncratic nature of the liver injury.[8][12]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cell culture medium

-

Substituted 2-thioxoimidazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Materials:

-

Microscope slides

-

Low melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., ethidium bromide, SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software (e.g., by measuring tail length, tail intensity, or tail moment).

Caption: Workflow for assessing genotoxicity using the Comet assay.

In Vivo Acute Oral Toxicity

Acute oral toxicity studies are conducted to determine the short-term adverse effects of a substance following a single oral dose. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.

Animals:

-

Typically, young adult female rats are used.

Procedure:

-

Dose Selection: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Dosing: A single dose of the test substance is administered to a group of three animals by gavage.

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure:

-

If mortality occurs in two or three animals, the test is stopped, and the substance is classified at that dose level.

-

If one animal dies, the test is repeated with three more animals at the same dose.

-

If no mortality occurs, the next higher dose level is tested in a new group of three animals.

-

-

Data Collection: Body weight, clinical signs, and gross necropsy findings are recorded.

Signaling Pathways in 2-Thioxoimidazole-Induced Toxicity

The induction of apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many compounds, including some 2-thioxoimidazole derivatives. Methimazole has been shown to induce apoptosis in peripheral blood lymphocytes.[13] The primary signaling pathways involved in apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Antithyroid drug-related hepatotoxicity in hyperthyroidism patients: a population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methimazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic examination of methimazole-induced hepatotoxicity in patients with Grave's disease: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Peripheral blood lymphocyte apoptosis and its relationship with thyroid function tests in adolescents with hyperthyroidism due to Graves' disease - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis of Etomidate: A Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

Etomidate, a potent intravenous anesthetic agent, has a well-established role in clinical practice. Its synthesis, and that of its key intermediates, has been the subject of extensive research and patent activity over several decades. This technical guide provides an in-depth analysis of the patent landscape for the synthesis of etomidate intermediates, offering a comparative overview of various synthetic strategies, detailed experimental protocols derived from key patents, and a visual representation of the core chemical transformations.

Core Synthetic Strategies: An Overview

The synthesis of etomidate, chemically (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid ethyl ester, predominantly commences from the chiral amine, (R)-1-phenylethylamine. The construction of the imidazole ring and subsequent functional group manipulations are the focal points of the patented synthetic routes. A prevalent strategy involves the initial formation of an N-substituted glycine ester, which then undergoes formylation, cyclization to form a mercaptoimidazole intermediate, and a final desulfurization step to yield etomidate.

Comparative Analysis of Key Synthetic Steps

The following tables summarize quantitative data extracted from representative patents, highlighting the different conditions and yields reported for the key transformations in the synthesis of etomidate intermediates.

Table 1: Synthesis of (R)-(+)-N-(α-methylbenzyl)glycine ethyl ester

| Patent/Source | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield |

| CN114292236A | (R)-(+)-α-methylbenzylamine, Ethyl chloroacetate | Triethylamine, Toluene | 50-60°C, 8 hours | Not explicitly stated for this step, but the overall yield is reported as improved to 80% from a previous 62%.[1] |

| US3354173A | dl-1-phenylethylamine, Ethyl chloroacetate | Triethylamine, Diethylether | Stirred overnight at 45°C.[2] | Not specified |

Table 2: Synthesis of (R)-(+)-N-(α-methylbenzyl)-N-formylglycine ethyl ester

| Patent/Source | Starting Material | Reagents & Solvents | Reaction Conditions | Yield |

| CN114292236A | (R)-(+)-N-(α-methylbenzyl)glycine ethyl ester | Formic acid (88%), Toluene | Reflux, 2 hours | Not specified |

| US3354173A | dl-N-[(ethoxycarbonyl)-methyl]-1-phenylethylamine | Formic acid, Xylene | Reflux | Not specified |

Table 3: Cyclization to form 1-(α-methylbenzyl)-2-mercaptoimidazole-5-carboxylic acid ethyl ester

| Patent/Source | Starting Material | Reagents & Solvents | Reaction Conditions | Yield |

| CN114292236A | R-(+)-N-(α-methylbenzyl)-N-formylglycine ethyl ester | Ethyl formate, Sodium hydride (60%), Toluene, Ethanol, Concentrated HCl, Potassium thiocyanate | Room temperature for 6 hours (formylation/enolization), then 40-50°C for 6 hours (cyclization).[1] | Not specified |

| US3354173A | dl-N-formyl-N-[(ethoxycarbonyl)-methyl]-1-phenylethylamine | Sodium methoxide, Ethyl formate, Benzene; then HCl, Sodium thiocyanate | Not specified | Not specified |

Table 4: Desulfurization to Etomidate

| Patent/Source | Starting Material | Reagents & Solvents | Reaction Conditions | Yield & Purity |

| CN116265442A | (+)-1-[(1R)-(α-methylbenzyl)]-2-mercapto-1H-imidazole-5-carboxylic acid ethyl ester | Potassium hydroxide, Water, 30% Hydrogen peroxide | Temperature controlled not to exceed 60°C during addition, then ~35°C for 3 hours.[3] | 85.3% (crude), 93.17% purity.[3] |

| US3354173A | dl-1-[1-(2-chlorophenyl)-ethyl]-2-mercapto-5-(methoxy-carbonyl)-imidazole | Nitric acid, Water, Sodium nitrite | 35°C during addition, then room temperature for 30 minutes. | Not specified |

Detailed Experimental Protocols

The following protocols are adapted from the detailed descriptions found in the cited patents.

Protocol 1: Synthesis of Etomidate Intermediates (based on CN114292236A)[1]

Step 1: Preparation of (R)-(+)-N-(α-methylbenzyl)glycine ethyl ester

-

To a 500 ml reaction vessel, add 24.0 g of (R)-(+)-α-methylbenzylamine, 70.0 g of toluene, and 25.0 g of triethylamine.

-

Stir the mixture and cool. Slowly add 25.0 g of ethyl chloroacetate, maintaining the temperature below 40°C.

-

Heat the reaction mixture to 50-60°C and maintain for 8 hours, during which a large amount of solid will precipitate.

-

Cool the mixture, stop stirring, and filter the solids. Wash the filter cake with hot toluene.

-

Combine the organic phases and wash twice with 50.0 ml of purified water each time.

-

Dry the organic phase with 10.0 g of anhydrous sodium sulfate for 2 hours, filter, and recover the solvent under reduced pressure (vacuum -0.07 MPa to -0.09 MPa) at 70°C.

-

Purify the residue by reduced pressure distillation, collecting the fraction at 118-124°C/2 mmHg to obtain a yellowish liquid.

Step 2: Preparation of (R)-(+)-N-(α-methylbenzyl)-N-formylglycine ethyl ester

-

In a 500 ml reaction vessel at room temperature, add 33.0 g of the liquid from Step 1 and 70.0 g of toluene.

-

Stir the mixture and add 12.0 g of 88% formic acid solution.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and wash sequentially with purified water, saturated sodium bicarbonate solution, and again with purified water.

-

Dry the organic phase with 10 g of anhydrous sodium sulfate for 2 hours, filter, and recover toluene under reduced pressure (vacuum -0.07 MPa to -0.09 MPa) below 70°C.

-

Purify the residue by reduced pressure distillation, collecting the fraction at 150-160°C/2 mmHg to obtain a yellowish viscous liquid.

Step 3: Preparation of 1-(α-methylbenzyl)-2-carboxamide-3-sodium vinylalcohol-4-carboxylic acid ethyl ester

-

To a 500 ml reaction vessel, add 32.0 g of the liquid from Step 2 and 74.0 g of toluene.

-

Stir and cool the mixture, then add 30.0 g of ethyl formate.

-

Add 45.0 g of 60% sodium hydride in three portions (15.0 g each).

-

Allow the reaction to proceed at room temperature for 6 hours.

-

Stop stirring and wash the reaction mixture with purified water. Combine the aqueous layers for the next step.

Step 4: Preparation of (R)-(+)-1-(1-phenylethyl)-2-mercaptoimidazole-5-carboxylic acid ethyl ester

-

To the combined aqueous layer from Step 3 in a 500 ml reaction vessel, add 30.0 g of ethanol.

-

Slowly add 27.0 g of concentrated hydrochloric acid, followed by 20.0 g of potassium thiocyanate.

-

Stir the mixture and react at 40-50°C for 6 hours.

-

Separate the organic layer and remove the ethanol under reduced pressure (-0.07 to -0.09 MPa).

-

Dissolve the residue in 120.0 g of chloroform and wash with purified water.

-

Dry the organic layer with 10.0 g of anhydrous sodium sulfate, filter, and evaporate the chloroform under reduced pressure (-0.075 to -0.09 MPa) to obtain a yellow viscous liquid.

Protocol 2: Desulfurization to Etomidate (based on CN116265442A)[3]

-

In a reaction flask, dissolve 1.00 g of potassium hydroxide in 5.00 g of purified water.

-

Add 5.00 g of (+)-1-[(1R)-(α-methylbenzyl)]-2-mercapto-1H-imidazole-5-carboxylic acid ethyl ester to the flask and stir to dissolve.

-

In a separate flask, prepare a solution of 7.20 g of 30% hydrogen peroxide and 5.00 g of purified water.

-

Add the hydrogen peroxide solution dropwise to the imidazole solution, ensuring the temperature does not exceed 60°C.

-

After the addition is complete, maintain the reaction temperature at approximately 35°C for 3 hours.

-

Upon completion, quench the reaction (e.g., with sodium bisulfite solution), adjust the pH to alkaline, and extract with an organic solvent.

-

Concentrate the organic extract under reduced pressure to obtain crude etomidate.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic workflows described in the patent literature.

Caption: Synthetic pathway to a key etomidate intermediate.

Caption: Final oxidative desulfurization to yield etomidate.

Conclusion

The patent landscape for the synthesis of etomidate intermediates reveals a well-trodden yet continuously optimized synthetic pathway. The core strategy, involving the formation and subsequent desulfurization of a mercaptoimidazole intermediate, remains central. However, variations in reagents, solvents, and reaction conditions, as highlighted in the presented data, demonstrate ongoing efforts to improve yield, purity, and process safety. For researchers and drug development professionals, a thorough understanding of these patented methodologies is crucial for developing novel, efficient, and scalable manufacturing processes for etomidate and related compounds. The detailed protocols and comparative data provided herein serve as a valuable resource for navigating this complex synthetic landscape.

References

Application Notes and Protocols for Einecs 284-627-7 in High-Throughput Screening Assays

Chemical Identification: The European Inventory of Existing Commercial Chemical Substances (EINECS) number 284-627-7 corresponds to the chemical compound ethyl (±)-3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate .

High-Throughput Screening Applications:

Following a comprehensive review of scientific literature and publicly available data, no specific high-throughput screening (HTS) assays, application notes, or detailed protocols involving the use of ethyl (±)-3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate were identified. HTS is a powerful methodology used in drug discovery to rapidly screen large libraries of compounds for biological or biochemical activity.[1][2][3][4][5] While the infrastructure and general methodologies for HTS are well-established, the application of a specific compound depends on its known or hypothesized biological targets.

Context from a Structurally Similar Compound:

Research on a structurally related compound, Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate, indicates that this class of molecules has been investigated for potential biological activities.[6] Studies on this similar compound suggest potential applications in areas such as antimicrobial and anticancer research, and it is also used as a building block in the synthesis of other pharmaceutical agents.[6] This suggests that imidazole derivatives are of interest in medicinal chemistry and could be candidates for inclusion in HTS campaigns targeting relevant biological pathways.

Proposed High-Throughput Screening Workflow (General Template):

While no specific data exists for Einecs 284-627-7, a general workflow for screening a novel compound in an HTS campaign is presented below. This workflow is a hypothetical template and would require significant adaptation based on the specific biological question being addressed.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. The application of high-throughput screening to novel lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput screening technologies for drug discovery [ewadirect.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate | 84711-26-2 | Benchchem [benchchem.com]

Application Notes and Protocols: Enzyme Inhibition Assays for 2-Thioxo-Imidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxo-imidazole derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been identified as potent inhibitors of various enzymes, making them promising candidates for the development of novel therapeutic agents. This document provides detailed protocols for conducting enzyme inhibition assays to evaluate the efficacy of 2-thioxo-imidazole compounds against several key enzymes, including topoisomerase II, urease, xanthine oxidase, acetylcholinesterase, and carbonic anhydrase II. Furthermore, it outlines the relevant signaling pathways and presents a structured format for data analysis and presentation.

Data Presentation: Inhibitory Activity of 2-Thioxo-Imidazole Compounds

The inhibitory potential of 2-thioxo-imidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The following table summarizes the reported IC50 values for various 2-thioxo-imidazole compounds against different enzymes.

| Compound Class | Target Enzyme | Test Compound Example | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| Imidazole-2-thione Acenaphthylenone Hybrids | Topoisomerase II | Compound 5h | 0.34 | Doxorubicin | 0.33 |

| Benzimidazole-2-thione Derivatives | Urease (H. pylori) | Compound 5 | 10 | Thiourea | - |

| Benzimidazole-2-thione Derivatives | Urease (Jack bean) | Compound 2 | 260 | Thiourea | - |

| 2,4,5-Trisubstituted Imidazole Derivatives | Xanthine Oxidase | Compound 3 | 85.8 (µg/mL) | Allopurinol | - |

| Imidazole-based 1,2,3-Triazoles | Carbonic Anhydrase II | Compound 5f | 0.025 | Acetazolamide | - |

| Imidazole-based 1,2,3-Triazoles | Carbonic Anhydrase II | Compound 5a | 0.032 | Acetazolamide | - |

Note: The inhibitory activities can vary based on the specific derivative and the assay conditions. Direct comparison of IC50 values should be made with caution if the experimental conditions are not identical.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key enzyme inhibition assays.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT

-

2-Thioxo-imidazole test compounds dissolved in DMSO

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K

-

6x DNA Loading Dye

-

Agarose

-

TAE Buffer (Tris-acetate-EDTA)

-

Ethidium Bromide or other DNA stain

-

Positive Control: Etoposide or Doxorubicin

-

Negative Control: DMSO

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final volume:

-

4 µL of 5x Assay Buffer

-

1 µL of supercoiled DNA (e.g., 0.5 µg/µL)

-

1 µL of 2-thioxo-imidazole compound at various concentrations (or positive/negative control)

-

x µL of sterile distilled water to bring the volume to 19 µL

-

-

Initiate the reaction by adding 1 µL of human topoisomerase II enzyme.

-

Incubate the reaction mixtures at 37°C for 30 minutes.

-

Terminate the reaction by adding 2 µL of 10% SDS.

-

Add 1 µL of Proteinase K (20 mg/mL) and incubate at 37°C for 30 minutes to digest the enzyme.

-

Add 4 µL of 6x DNA loading dye to each reaction.

-

Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.

-

Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light and document the results. The inhibition of topoisomerase II is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Urease Inhibition Assay (Indophenol Method)

This colorimetric assay determines urease activity by measuring the production of ammonia.

Materials:

-

Urease enzyme (e.g., from Jack bean or Helicobacter pylori)

-

Urea solution

-

Phosphate Buffer (pH 7.4)

-

Phenol-nitroprusside solution

-

Alkaline hypochlorite solution

-

2-Thioxo-imidazole test compounds dissolved in DMSO

-

Positive Control: Thiourea or Acetohydroxamic acid

-

Negative Control: DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of the 2-thioxo-imidazole test compound solution at various concentrations.

-

Add 25 µL of urease enzyme solution and incubate at 30°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of urea solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of phenol-nitroprusside solution to each well.

-

Add 50 µL of alkaline hypochlorite solution to each well.

-

Incubate the plate at room temperature for 10 minutes for color development.

-

Measure the absorbance at 625 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials:

-

Xanthine oxidase enzyme

-

Xanthine solution

-

Phosphate Buffer (pH 7.5)

-

2-Thioxo-imidazole test compounds dissolved in DMSO

-

Positive Control: Allopurinol

-

Negative Control: DMSO

-

UV-Vis Spectrophotometer or microplate reader

Procedure:

-

In a suitable reaction vessel (e.g., a cuvette or a 96-well plate), add 50 µL of the 2-thioxo-imidazole test compound solution at various concentrations.

-

Add 100 µL of xanthine solution.

-

Add 100 µL of phosphate buffer.

-

Initiate the reaction by adding 50 µL of xanthine oxidase solution.

-

Immediately measure the increase in absorbance at 295 nm for 5-10 minutes at regular intervals (e.g., every 30 seconds).

-

The rate of uric acid formation is proportional to the rate of increase in absorbance.

-

Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl Buffer (pH 8.0)

-

2-Thioxo-imidazole test compounds dissolved in DMSO

-

Positive Control: Galantamine or Donepezil

-

Negative Control: DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 20 µL of the 2-thioxo-imidazole test compound solution at various concentrations.

-

Add 140 µL of Tris-HCl buffer.

-

Add 20 µL of AChE enzyme solution and incubate at 25°C for 15 minutes.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm for 5 minutes at 1-minute intervals.

-

Calculate the reaction rate for each well.

-

Determine the percentage of inhibition by comparing the rates of the test samples with the control.

Carbonic Anhydrase II Inhibition Assay

This assay measures the esterase activity of Carbonic Anhydrase II (CA II) using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

-

Human Carbonic Anhydrase II (CA II) enzyme

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-SO4 Buffer (pH 7.6)

-

2-Thioxo-imidazole test compounds dissolved in DMSO

-

Positive Control: Acetazolamide

-

Negative Control: DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 20 µL of the 2-thioxo-imidazole test compound solution at various concentrations.

-

Add 120 µL of Tris-SO4 buffer.

-

Add 20 µL of CA II enzyme solution and incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of p-NPA solution.

-

Immediately measure the absorbance at 400 nm for 10-20 minutes.

-

The rate of p-nitrophenol formation is determined by the increase in absorbance.

-

Calculate the percentage of inhibition and subsequently the IC50 values.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for an in vitro enzyme inhibition assay.

Signaling Pathways